Lanthanum(III) hydroxide

描述

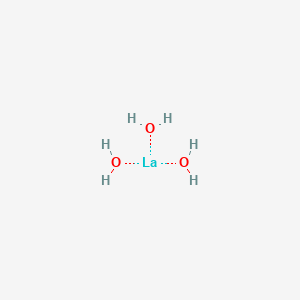

Lanthanum(III) hydroxide, with the chemical formula La(OH)₃, is a hydroxide of the rare-earth element lanthanum. It is a white, crystalline solid that is slightly soluble in water and exhibits basic properties. This compound is of significant interest due to its applications in various fields, including catalysis, environmental science, and materials science.

准备方法

Synthetic Routes and Reaction Conditions: Lanthanum(III) hydroxide can be synthesized through several methods:

Precipitation Method: This involves adding an alkali, such as ammonia, to an aqueous solution of lanthanum salts like lanthanum nitrate.

Hydrothermal Method: This method involves the hydrothermal treatment of lanthanum salts in an autoclave.

Solution Combustion Technique: This technique uses metal nitrate as an oxidant and citric acid as fuel.

Industrial Production Methods: Industrial production of this compound typically involves large-scale precipitation methods, where lanthanum salts are reacted with alkaline solutions under controlled conditions to ensure consistent quality and yield.

Types of Reactions:

Reaction with Acids: this compound reacts with acids to form lanthanum salts and water.

Reaction with Water: Lanthanum reacts slowly with cold water and quickly with hot water to form this compound and hydrogen gas.

Common Reagents and Conditions:

Major Products:

Lanthanum Oxide (La₂O₃): Formed by the thermal decomposition of this compound.

Lanthanum Salts: Formed by the reaction of this compound with various acids.

科学研究应用

Catalytic Applications

1.1 Hydrogenation and Cross-Coupling Reactions

Lanthanum(III) hydroxide serves as an efficient support for palladium (Pd) nanoparticles in catalytic reactions. Studies have demonstrated that Pd/La(OH)₃ nanocomposites exhibit remarkable catalytic performance for hydrogenation and cross-coupling reactions. For instance, the reduction of 4-nitrophenol was achieved in just 45 seconds with a high rate constant of . The unique morphology of La(OH)₃ facilitates the stabilization of Pd nanoparticles, enhancing their catalytic activity while minimizing aggregation.

1.2 Photocatalysis

La(OH)₃ has been investigated for its photocatalytic properties, particularly in environmental remediation applications. Its ability to degrade organic pollutants under UV light has been highlighted in various studies. The compound's one-dimensional nanostructures, such as nanowires and nanorods, have shown enhanced photocatalytic activity due to their large surface area and unique electronic properties .

Optoelectronic Applications

This compound nanoparticles are increasingly utilized in optoelectronic devices due to their doping capabilities. Research indicates that La(OH)₃ can enhance the physical and optical properties of semiconducting materials when used as a dopant. For example, La(OH)₃-doped graphene quantum dots have been developed into Schottky diodes, demonstrating promising photoresponse characteristics . These devices exhibited high responsivity and detectivity under varying illumination conditions.

Environmental Applications

3.1 Water Purification

La(OH)₃ is recognized for its effective adsorption properties, particularly for removing arsenate from aqueous solutions. This characteristic makes it a valuable material for water purification processes, addressing environmental contamination issues . The compound's stability and reusability further enhance its applicability in sustainable water treatment technologies.

3.2 Phosphate Adsorption

The compound also shows potential in the adsorption of phosphates from complex water systems. Its ability to stabilize phosphate ions makes La(OH)₃ a candidate for mitigating eutrophication in water bodies .

Material Science Applications

La(OH)₃ is utilized in the synthesis of advanced materials due to its unique structural properties. One-dimensional La(OH)₃ nanostructures are particularly noteworthy for their application in energy storage devices such as capacitors. Their high surface area and conductivity contribute to improved performance in energy storage systems .

Data Summary Table

作用机制

The mechanism of action of lanthanum(III) hydroxide in various applications involves its ability to interact with other molecules and ions. For example:

相似化合物的比较

Lanthanum(III) hydroxide can be compared with other lanthanide hydroxides, such as cerium(III) hydroxide and neodymium(III) hydroxide:

Cerium(III) Hydroxide (Ce(OH)₃): Similar to this compound, cerium(III) hydroxide is used in catalysis and environmental applications. cerium has a higher oxidation state (+4) that allows for additional redox reactions.

Neodymium(III) Hydroxide (Nd(OH)₃): Neodymium(III) hydroxide is used in the production of neodymium magnets and other advanced materials. It shares similar chemical properties with this compound but has unique magnetic properties.

This compound stands out due to its high efficiency in specific applications, such as arsenate removal and its role in producing high-refractive-index optical materials.

生物活性

Lanthanum(III) hydroxide (La(OH)₃) is a compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores its biological activity, including cytotoxic effects, interactions with biological systems, and implications for therapeutic applications.

Overview of this compound

This compound is a white, insoluble compound that forms when lanthanum ions react with hydroxide ions in aqueous solutions. It is known for its stability and has applications in catalysis, materials science, and biomedicine. Understanding its biological activity is crucial for evaluating its safety and potential therapeutic uses.

Cytotoxic Activity

Research has demonstrated that lanthanum(III) compounds exhibit cytotoxic effects against various cancer cell lines. A study conducted on lanthanum complexes with bis-coumarins showed significant cytotoxicity against human tumor cell lines, including HL-60 (acute myeloid leukemia) and BV-173 (chronic myeloid leukemia). The lanthanum complex with H₂L₁ led to DNA fragmentation in BV-173 cells, indicating the induction of programmed cell death (apoptosis) at concentrations of 100 and 200 µM after 24 hours of treatment .

Table 1: Cytotoxic Effects of Lanthanum(III) Complexes

| Cell Line | Treatment Concentration (µM) | Viability (%) | Observations |

|---|---|---|---|

| HL-60 | 100 | ~40 | Significant reduction in viability |

| BV-173 | 200 | ~30 | Induction of DNA laddering |

| K-562 | 100 | ~70 | Moderate sensitivity |

The results indicate that lanthanum(III) complexes may possess a different spectrum of cytotoxicity compared to traditional chemotherapeutic agents like cisplatin, particularly in resistant tumor cells .

The cytotoxic mechanisms of this compound are still being elucidated. Studies suggest that the interaction between lanthanum ions and cellular components leads to oxidative stress, disruption of cellular homeostasis, and activation of apoptotic pathways. The ability of La(OH)₃ to induce apoptosis may be linked to its capacity to generate reactive oxygen species (ROS), which can damage cellular macromolecules such as DNA, proteins, and lipids .

Interaction with Biological Systems

This compound's interaction with biological systems has implications for its use in drug delivery and as a potential therapeutic agent. Its insolubility in physiological conditions limits systemic absorption, which may reduce toxicity while allowing localized therapeutic effects. Additionally, studies on the adsorption behaviors of lanthanum ions indicate that they can interact with various biomolecules, potentially enhancing their bioavailability or modifying their activity .

Case Studies

- Therapeutic Potential in Cancer Treatment : A case study involving the use of lanthanum complexes demonstrated promising results in inhibiting the proliferation of resistant cancer cell lines. The unique structural properties of these complexes allow them to bypass common resistance mechanisms seen with conventional drugs .

- Biocompatibility : Research on the biocompatibility of lanthanum hydroxide suggests that it can be safely used in biomedical applications, such as drug carriers or contrast agents in imaging studies. Its low solubility minimizes systemic exposure while allowing for targeted delivery at tumor sites .

属性

IUPAC Name |

lanthanum;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/La.3H2O/h;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGJQFHWVMDJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[La] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6LaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065778 | |

| Record name | Lanthanum hydroxide (La(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.952 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Lanthanum hydroxide (La(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

14507-19-8 | |

| Record name | Lanthanum hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014507198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum hydroxide (La(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum hydroxide (La(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthanum trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: How does Lanthanum(III) hydroxide remove pollutants from water?

A: this compound exhibits a strong affinity for certain pollutants, particularly oxyanions like arsenate (As(V)) and chromate (Cr(VI)). This interaction likely involves chemisorption, where the pollutant ions bind to the surface of La(OH)₃ through strong chemical bonds. [] This effectively traps the pollutants, removing them from the water.

Q2: What factors influence the effectiveness of this compound in removing pollutants?

A2: Several factors can impact La(OH)₃'s sorption capacity.

- pH: The pH of the solution significantly affects the surface charge of La(OH)₃ and the speciation of the target pollutants, influencing their binding affinity. []

- Temperature: Research indicates that the sorption process is endothermic, meaning higher temperatures generally enhance pollutant removal. []

- Presence of competing ions: Other ions present in the solution can compete with the target pollutants for binding sites on La(OH)₃, potentially reducing its effectiveness. Phosphate, for instance, was found to be a strong competitor for binding sites. []

Q3: How does the incorporation of this compound into a resin matrix affect its performance?

A3: Embedding La(OH)₃ within a polymer matrix, such as poly(hydroxamic acid) (PHA), offers several advantages:

- Improved stability: La(OH)₃ embedded within PHA (LaOHPHA) exhibits enhanced stability in acidic environments compared to pure La(OH)₃. []

- Potential for regeneration: The LaOHPHA resin can be regenerated and reused for multiple cycles of pollutant removal, though its efficiency might decrease over time. []

Q4: What are the potential applications of this compound in environmental remediation?

A4: The research suggests that both La(OH)₃ and LaOHPHA hold promise for:

- Treating industrial wastewater: These materials effectively remove arsenic from wastewater samples, particularly those with lower initial arsenic concentrations. For instance, over 90% arsenic removal was achieved from a wood treatment industry wastewater sample. []

- Remediating contaminated water sources: Due to its high sorption capacity for arsenic and chromium, La(OH)₃ could be utilized in treating water contaminated with these pollutants. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。